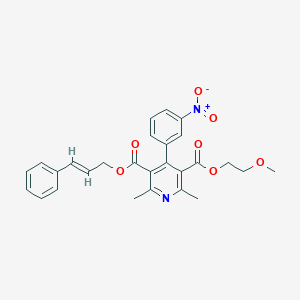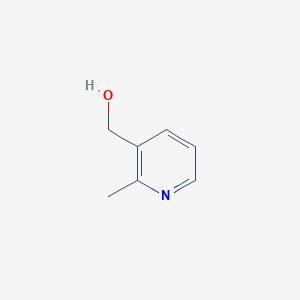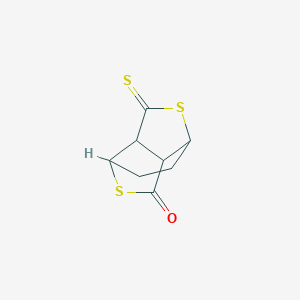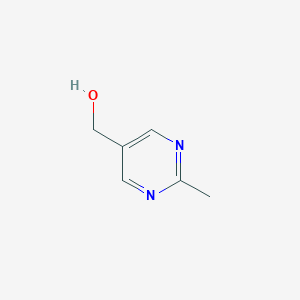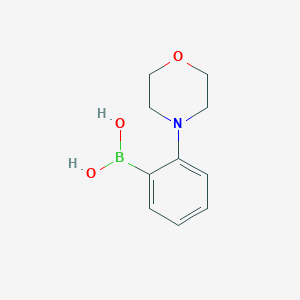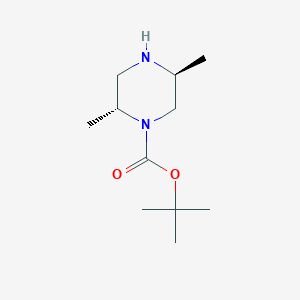
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically include protection of functional groups, such as the Boc protection seen in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate . This compound is an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis starts from L-cystine and proceeds through acetonization, Boc protection, and N-methoxy-N-methyl amidation, achieving an overall yield of 54%. These steps are indicative of the complex nature of synthesizing tert-butyl amino carboxylates and the importance of protecting groups in the synthesis of sensitive molecules.
Molecular Structure Analysis
X-ray crystallography studies provide detailed insights into the molecular structure of tert-butyl amino carboxylates. For instance, the crystal structure of (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid shows a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Similarly, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals an axial orientation of the isobutyl side chain . These findings suggest that the molecular structure of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate would also be characterized by specific stereochemistry and conformational preferences.
Chemical Reactions Analysis
The chemical reactions involving tert-butyl amino carboxylates often lead to the formation of key intermediates in the synthesis of biologically active compounds. For example, the reduction of keto functionality in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate leads to the formation of a beta-hydroxylated delta-lactam . This type of reaction is crucial for the modification of molecular structures to achieve desired biological activities or to further functionalize the compound for subsequent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl amino carboxylates are influenced by their molecular structures. The presence of tert-butyl groups contributes to the hydrophobic character of the molecules, which can lead to the formation of hydrophobic channels in the crystal state . Hydrogen bonding plays a significant role in the molecular packing of these compounds, as seen in the infinite chains formed in the crystal structures of the compounds studied . These properties are important for understanding the solubility, stability, and reactivity of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
Applications De Recherche Scientifique
Catalytic Non-Enzymatic Kinetic Resolution
The molecule "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate" has been implicated in the field of synthetic chemistry, particularly in catalytic non-enzymatic kinetic resolution. This process is vital for synthesizing chiral compounds from racemates, which is a crucial step in producing numerous pharmaceuticals and other fine chemicals. The development of chiral catalysts has enhanced the enantioselectivity and yield of these resolutions, making them a significant area in asymmetric organic synthesis (Pellissier, 2011).
Environmental and Industrial Applications
Synthetic Phenolic Antioxidants
The compound falls under the broader category of synthetic phenolic antioxidants (SPAs), which are widely used across various industries to prevent oxidative damage and prolong product shelf life. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. The environmental presence of SPAs and their transformation products has been recorded in various matrices, raising concerns about human exposure through food, dust, and personal care products. Toxicity studies have pointed out potential health risks, including hepatic toxicity and endocrine disruption. Ongoing research aims to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Environmental Pollutants
Research has been conducted on the decomposition of methyl tert-butyl ether (MTBE), an oxygenate and octane enhancer in gasoline, whose environmental release has caused significant concern. Studies using radio frequency plasma reactors have shown promise in decomposing MTBE, converting it into simpler compounds like CH4, C2H4, and C2H2. This method offers an alternative for addressing the environmental impacts of MTBE and related compounds (Hsieh et al., 2011).
Biotechnological Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate," are valuable as biorenewable chemicals. They serve as precursors for industrial chemicals but can inhibit microbial growth at concentrations lower than the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial applications. Such knowledge aids in the development of microbes capable of fermentatively producing carboxylic acids without self-inhibition, thus improving the economic viability and sustainability of the production process (Jarboe et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

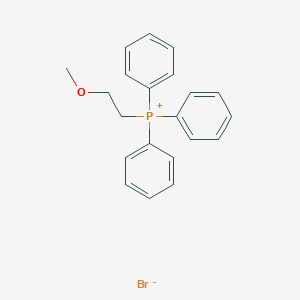
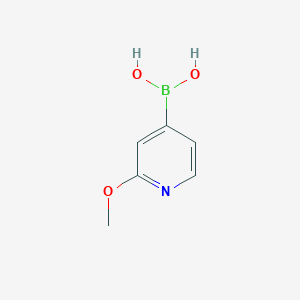
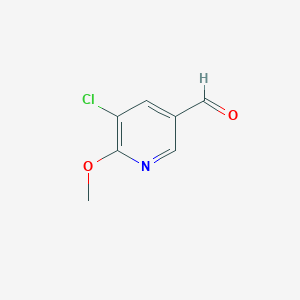
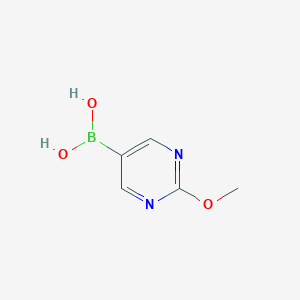
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
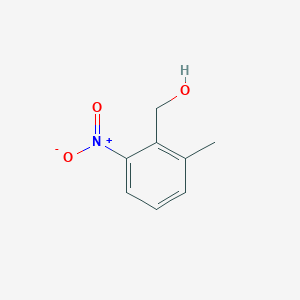
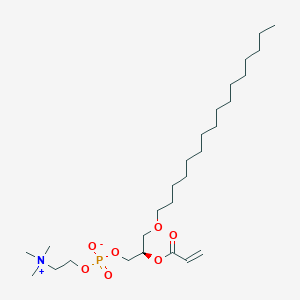
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)

